

Application Notes and Protocols for Measuring HIV-1 Inhibitor Binding Affinity

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Compound of Interest

Compound Name: HIV-1 inhibitor-15

Cat. No.: B12409192

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of effective antiretroviral therapies relies on the robust characterization of interactions between small molecule inhibitors and their viral targets. Measuring the binding affinity of these inhibitors is a critical step in drug discovery, providing essential data for hit selection, lead optimization, and understanding structure-activity relationships (SAR). A variety of biophysical techniques are available to quantify these interactions, each with unique principles, advantages, and applications. These notes provide an overview and detailed protocols for several key methods used to determine the binding affinity of inhibitors to HIV-1 proteins such as Protease, Reverse Transcriptase, Integrase, and Nef.

Isothermal Titration Calorimetry (ITC)

Application Note

Principle: Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. By titrating a ligand (the inhibitor) into a sample cell containing a macromolecule (the HIV-1 target protein), ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment. The resulting data provides a complete thermodynamic profile of the binding event.

Applications in HIV-1 Research:

- **Primary Hit Validation:** Confirming direct binding of hits identified from high-throughput screening (HTS).
- **Lead Optimization:** Guiding medicinal chemistry efforts by providing detailed thermodynamic data to improve inhibitor potency and selectivity.
- **Mechanism of Action Studies:** Differentiating binding modes and understanding the driving forces (enthalpic vs. entropic) of inhibitor binding.
- **Measuring Affinity of Tight Binders:** Using displacement ITC, the affinity of very potent inhibitors can be accurately determined.

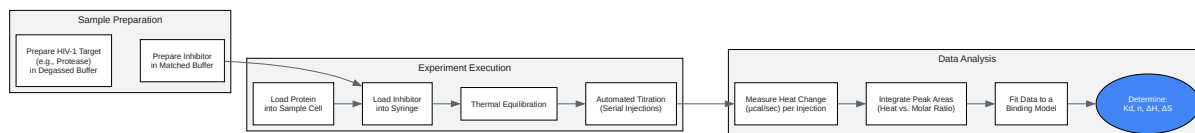
Advantages:

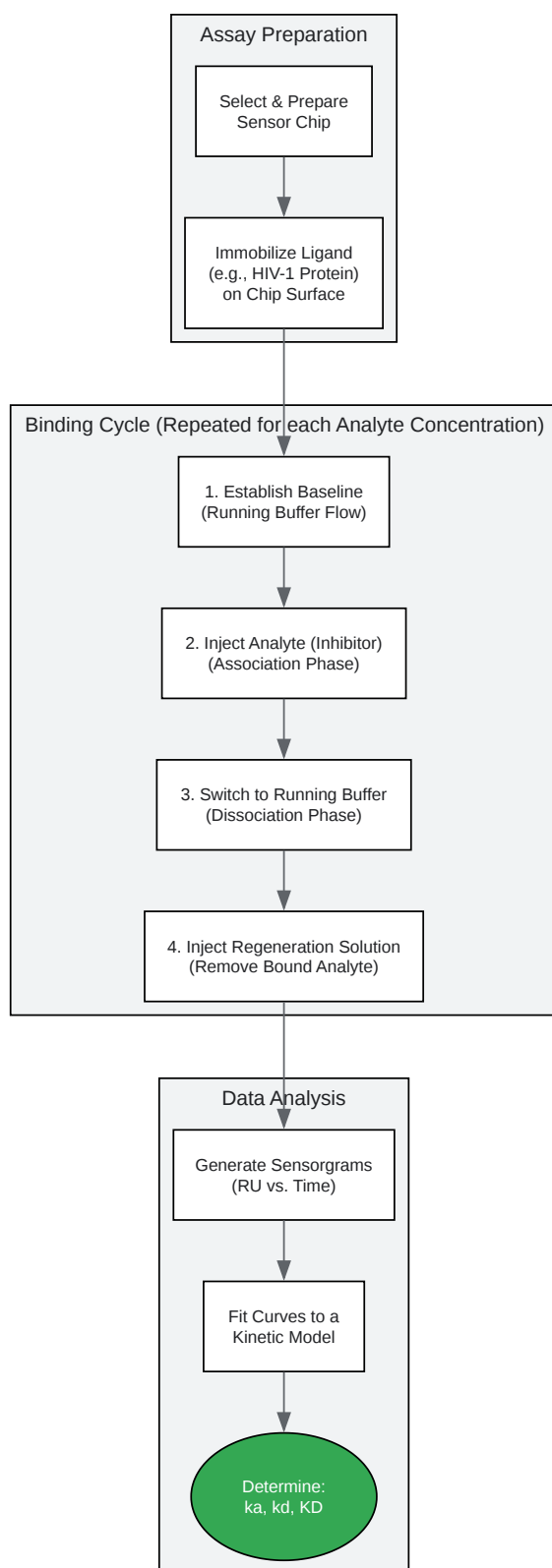
- Provides a complete thermodynamic profile (K_D , ΔH , ΔS , n).
- Label-free and in-solution, requiring no modification or immobilization of binding partners.
- Wide dynamic range, capable of measuring K_D values from millimolar to nanomolar.

Limitations:

- Requires relatively large amounts of protein (50-1500 μg per experiment).
- Lower throughput compared to other methods, with experiments taking up to two hours.
- Sensitive to buffer mismatches, which can cause large heats of dilution.

ITC Experimental Workflow Diagram





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